molecular formula C10H9NO3 B086162 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14179-84-1

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B086162
CAS No.: 14179-84-1
M. Wt: 191.18 g/mol
InChI Key: UFTLCDHPTBFVHE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14179-84-1) is a tetrahydroquinoline derivative with a molecular formula of C₁₀H₉NO₃ and a molar mass of 191.18 g/mol . It features a partially saturated quinoline ring system, a ketone group at position 2, and a carboxylic acid substituent at position 4. This compound is commercially available with a purity of ≥95% and is classified as harmful if swallowed (H302) .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTLCDHPTBFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343467
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14179-84-1
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : N-(4-Methoxybenzoyl)-3-chloropropionylamide is synthesized by reacting 4-methoxyaniline with 3-chloropropionyl chloride in ethyl acetate under nitrogen atmosphere.

  • Cyclization : The substrate is heated with AlCl₃ (3–5 mol equivalents) at 150°C for 8 hours, inducing ring closure to form the tetrahydroquinoline core.

  • Workup : The crude product is cooled, treated with water and chloroform, and purified via vacuum drying, yielding 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives with 90% efficiency.

Key Parameters (Table 1)

ParameterOptimal ValueEffect on Yield
Lewis Acid (AlCl₃)3–5 mol equivalentsMaximizes cyclization rate
Temperature150°CEnsures complete ring closure
Reaction Time8 hoursBalances conversion and side reactions

This method is industrially scalable but requires careful handling of AlCl₃, a moisture-sensitive and corrosive reagent.

DBU-Mediated Knoevenagel Condensation-Cyclization Cascade

A contemporary approach from the RSC Advances study employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze a one-pot Knoevenagel condensation and Michael addition sequence. This method constructs the tetrahydroquinoline skeleton from aryl aldehydes and ethyl cyanoacetate.

Reaction Protocol

  • Knoevenagel Intermediate : Ethyl cyanoacetate reacts with 4-nitrobenzaldehyde in dimethylformamide (DMF) at room temperature, forming an α,β-unsaturated nitrile.

  • Cyclization : The intermediate undergoes Michael addition with in-situ-generated enamines, followed by intramolecular cyclization mediated by DBU (50 mol%).

  • Acidification : The product is isolated by neutralizing the reaction mixture with HCl, yielding 4-carboxy-tetrahydroquinoline derivatives with 74% efficiency.

Optimization Insights (Table 2)

BaseSolventTime (h)Yield (%)Diastereomeric Ratio
K₂CO₃DMF127462:38
DBUDMF57970:30
DBUTHF84554:46

DBU outperforms inorganic bases due to its dual role as a base and phase-transfer catalyst, enhancing reaction homogeneity and rate.

Reductive Amination of β-Ketoesters with Aromatic Amines

U.S. Patent US6642390B2 describes a reductive amination strategy using β-ketoesters and azides, though adapted here for tetrahydroquinoline synthesis. The method involves:

  • β-Ketoester Synthesis : Ethyl acetoacetate is condensed with an aromatic amine (e.g., 4-aminobenzoic acid) in ethanol under reflux.

  • Reductive Cyclization : The β-ketoester intermediate is treated with sodium cyanoborohydride (NaBH₃CN) in acetic acid, reducing the imine and inducing cyclization.

  • Hydrolysis : The ester group is hydrolyzed using aqueous NaOH, yielding the carboxylic acid functionality with 65–70% overall yield.

Critical Factors

  • pH Control : Maintaining acidic conditions (pH 4–5) prevents premature hydrolysis of the ester.

  • Borohydride Selection : NaBH₃CN minimizes over-reduction of the ketone group.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality (Table 3)

MethodYield (%)ScalabilitySafety Concerns
Lewis Acid-Catalyzed Cyclization90HighAlCl₃ corrosion, high temperature
DBU-Mediated Cascade74–79ModerateDBU cost, solvent toxicity
Reductive Amination65–70LowCyanide handling

The Lewis acid method offers the highest yield but poses safety challenges, while the DBU-mediated route provides better stereocontrol at moderate scales .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight: 191.18 g/mol
  • CAS Number: 14179-84-1

The compound features a fused bicyclic structure that contributes to its biological activity. Its unique chemical properties allow it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives as anticancer agents. For instance:

  • In vitro Studies: Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line. The compounds were tested at varying concentrations, revealing a dose-dependent response that suggests their potential as therapeutic agents in cancer treatment .

Modulation of Drug Resistance

Another significant application is in overcoming multidrug resistance (MDR) in cancer therapies. A study focused on the ability of these compounds to inhibit the ABCB1 transporter, which is often responsible for drug efflux in resistant cancer cells:

  • QSAR Modeling: Quantitative structure–activity relationship (QSAR) models were developed to predict the inhibitory activity of various derivatives against ABCB1. The study utilized molecular docking to understand binding interactions at the active site of the transporter .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions: Utilizing starting materials like ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and thiourea under specific conditions leads to the formation of this compound with good yields .

The ability to modify this compound through synthetic chemistry allows for the development of a variety of derivatives with enhanced biological properties.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/Cell LineReference
1AnticancerMCF-7
2ABCB1 InhibitionMouse T-Lymphoma
3CytotoxicityVarious Cancer Cells

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with structurally analogous quinoline derivatives, focusing on structural features, physicochemical properties, synthetic routes, and biological activities.

Structural and Physicochemical Differences

Key structural variations among similar compounds include:

  • Saturation of the quinoline ring: The tetrahydroquinoline core in the target compound confers greater conformational flexibility compared to dihydroquinoline analogs (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, CAS 15733-89-8), which have a partially unsaturated ring .
  • Substituent position and type : Derivatives vary in substituent location (e.g., 3-carboxylic acid vs. 4-carboxylic acid) and functional groups (e.g., hydroxyl, ester, or amide groups) .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Solubility (Log S)* Key References
This compound C₁₀H₉NO₃ 191.18 4-carboxylic acid 1.2 -2.1
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 4-carboxylic acid 1.5 -2.3
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C₁₀H₇NO₄ 205.17 3-carboxylic acid, 4-OH 0.8 -1.9
6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester C₁₁H₁₁NO₄ 221.21 4-methyl ester, 6-OH 1.8 -2.5

*Estimated values based on analogous compounds where direct data is unavailable.

Biological Activity

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (C10H9NO3) is a compound of significant interest due to its diverse biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing several biological pathways. Notably, it has been identified as a key intermediate in microbial degradation pathways, suggesting its role in bioremediation processes .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .

Anticancer Effects

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, an experiment involving MTT assays revealed a dose-dependent reduction in cell viability upon treatment with the compound .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Cancer Research

Another study focused on the compound's anticancer properties. Researchers treated MCF-7 cells with varying concentrations of this compound and observed a marked decrease in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a scaffold for designing new anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidModerateHighEnhanced lipophilicity
2-Oxo-1,2-dihydroquinoline-3-carboxylic acidLowModerateLess complex structure
2-Oxoquinoline derivativesHighVariableDiverse functionalization

Q & A

Q. What role do hydrogen bonding and π-stacking play in the compound’s solid-state properties?

  • Methodological Answer : Hydrogen bonds (e.g., O–H···O interactions) stabilize crystal packing, while π-stacking (3.34 Å spacing) influences solubility and melting points. These are analyzed via:
  • Single-crystal XRD to map intermolecular interactions .
  • Thermogravimetric analysis (TGA) to correlate stability with packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.